

Application Notes and Protocols for In Vivo Formulation of Bimiralisib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimiralisib, also known as PQR309, is a potent, orally bioavailable, and brain-penetrant small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As a pan-inhibitor of all four class I PI3K isoforms (α , β , γ , δ) and an inhibitor of both mTORC1 and mTORC2 complexes, **bimiralisib** is a critical tool for preclinical research in oncology.[1][2][4] Its mechanism of action targets a central signaling pathway that regulates cell metabolism, proliferation, and survival, which is frequently deregulated in various cancers.[5][6][7] Notably, **bimiralisib** has demonstrated antitumor efficacy in a range of preclinical models, including lymphomas and solid tumors.[1][8][9] Its ability to cross the blood-brain barrier makes it a valuable candidate for investigating central nervous system (CNS) malignancies.[3][9][10]

These application notes provide detailed protocols for the formulation of **bimiralisib** for in vivo studies, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic assessments.

Data Presentation

Quantitative data for **bimiralisib** is summarized in the tables below for easy reference and comparison.



Table 1: Physicochemical Properties of Bimiralisib

Property	Value	
IUPAC Name	5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4- (trifluoromethyl)pyridin-2-amine[2]	
Molecular Formula	C ₁₇ H ₂₀ F ₃ N ₇ O ₂ [11]	
Molecular Weight	411.39 g/mol [11]	
Appearance	Solid powder[11]	
Solubility		
DMSO	6 mg/mL[10]	

Table 2: Recommended Formulations for In Vivo Oral Administration

Formulation	Vehicle Composition	Final Bimiralisib Concentration	Notes
Aqueous	5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH ₂ O	0.3 mg/mL	The mixed solution should be prepared fresh and used immediately.[10][12]
Oil-based	5% DMSO + 95% Corn Oil	0.3 mg/mL	The mixed solution should be prepared fresh and used immediately.[10][12]

Table 3: Summary of Preclinical Pharmacokinetic Parameters

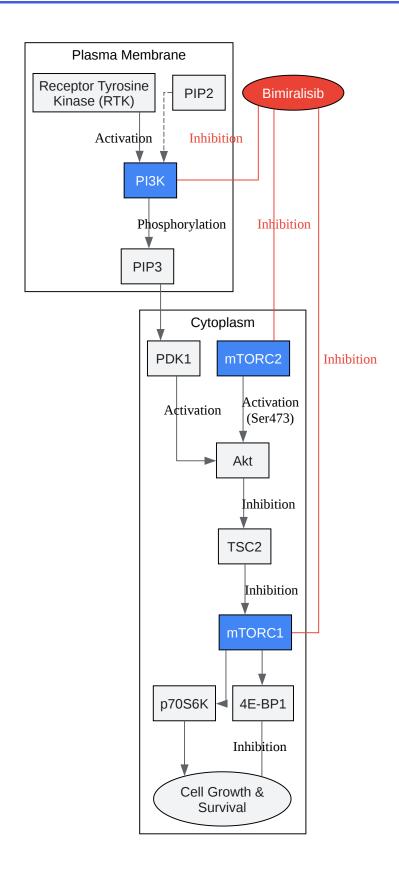


Species	Administration Route	Dose	Half-life (t1/2)	Key Findings
Female CD-1 Mouse	Oral (po)	5 mg/kg[10]	~13–36 min[3] [10]	Good oral bioavailability (>50%).[10][12] Rapid absorption.[10]
Intravenous (iv)	Not specified	~9–10 min[3][10]		
Female Sprague- Dawley Rat	Oral (po)	10 mg/kg or 16.55 mg/kg[3] [13]	~5–8 h[13]	Excellent oral bioavailability (>50%).[13] Brain levels comparable to plasma levels. [13]
Intravenous (iv)	5 mg/kg or 10.3 mg/kg[3][13]	Not specified		
Male Beagle Dog	Oral (po)	Not specified	Not specified	Oral bioavailability estimated at 23%.[12] Rapid absorption.[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **bimiralisib** and a typical experimental workflow for in vivo studies.

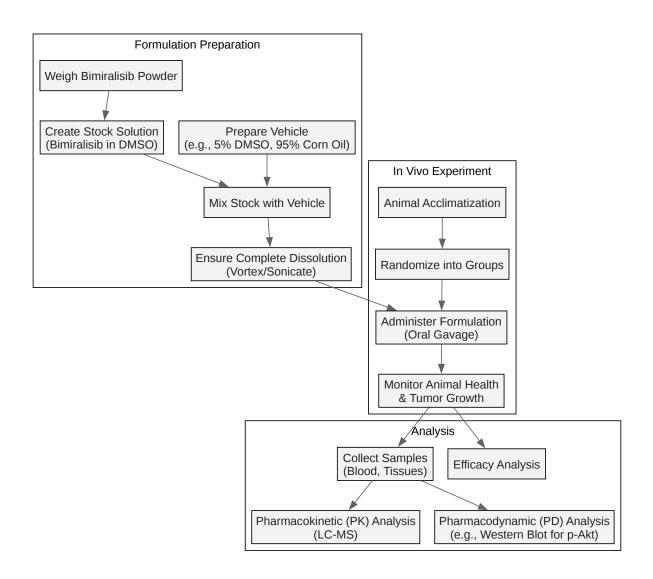




Click to download full resolution via product page

Caption: **Bimiralisib** inhibits the PI3K/mTOR signaling pathway.





Click to download full resolution via product page

Caption: General workflow for an in vivo study using bimiralisib.



Experimental Protocols Protocol 1: Aqueous Formulation for Oral Gavage

This protocol is adapted from a standard vehicle preparation for compounds with limited aqueous solubility.[10][12]

Materials:

- Bimiralisib (PQR309) powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Deionized water (ddH₂O)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and sonicator

Procedure:

- Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO.
 Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
- Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 400 μL of PEG300. b. Add 50 μL of the 6 mg/mL bimiralisib DMSO stock solution to the PEG300. c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 μL of Tween 80 to the mixture. e. Vortex again until the solution is clear. f. Add 500 μL of ddH₂O to bring the total volume to 1 mL.
- Final Mixing: Vortex the final solution thoroughly. The final concentration of **bimiralisib** will be 0.3 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.



 Administration: The formulation should be prepared fresh before each use and administered immediately via oral gavage.

Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol provides an alternative lipid-based vehicle.[10][12]

Materials:

- Bimiralisib (PQR309) powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Corn oil
- Sterile microcentrifuge tubes or vials
- · Vortex mixer and sonicator

Procedure:

- Prepare Stock Solution: Prepare a 6 mg/mL stock solution of bimiralisib in fresh DMSO as described in Protocol 1.
- Vehicle Preparation (in a 1 mL example): a. In a sterile tube, add 950 μL of corn oil. b. Add
 50 μL of the 6 mg/mL bimiralisib DMSO stock solution to the corn oil.
- Final Mixing: Vortex the mixture vigorously until it is a homogenous suspension.
- Administration: This formulation should be prepared fresh daily. Ensure the suspension is well-mixed immediately before drawing each dose for oral gavage.

Protocol 3: General In Vivo Dosing and Pharmacokinetic Analysis

This protocol outlines a general procedure for conducting efficacy and pharmacokinetic studies in rodents.



Procedure:

 Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols. Allow animals to acclimatize before the start of the study.

Dosing:

- For efficacy studies in xenograft models, dosing can be initiated once tumors reach a predetermined size.
- Bimiralisib has been administered orally in preclinical models.[3][10] A typical dose in mice has been 5 mg/kg.[10]
- Administer the prepared formulation using an appropriate-sized gavage needle. The volume administered should be based on the animal's body weight.
- Pharmacokinetic (PK) Study:
 - Following a single oral or intravenous dose of the **bimiralisib** formulation, collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
 - Process blood to collect plasma and store at -80°C until analysis.
 - **Bimiralisib** concentrations in plasma (and brain tissue, if applicable) are typically quantified using liquid chromatography-mass spectrometry (LC-MS).[14]
 - PK parameters such as half-life (t₁/₂), C_{max}, and area under the curve (AUC) can then be calculated using non-compartmental analysis.[14]
- Pharmacodynamic (PD) Study:
 - To confirm target engagement, tumors or relevant tissues can be collected at specific time points after dosing.
 - Analyze tissue lysates by Western blot for downstream markers of PI3K/mTOR signaling, such as the phosphorylation status of Akt (p-Akt Ser473).[3][14] A strong reduction in p-Akt indicates effective target inhibition.



Conclusion

Bimiralisib is a critical compound for investigating the PI3K/mTOR pathway in cancer biology. Proper formulation is essential for achieving reliable and reproducible results in in vivo studies. The aqueous and oil-based formulations described provide viable options for oral administration in preclinical models. Researchers should select a formulation based on the specific experimental design and animal model. It is critical to prepare these formulations fresh daily and ensure homogeneity before administration to achieve accurate dosing and maximize the potential for translatable findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bimiralisib | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. Bimiralisib | C17H20F3N7O2 | CID 58507717 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. torqur.com [torqur.com]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]



- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Formulation of Bimiralisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560068#bimiralisib-formulation-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com